1-(4-methylbenzyl)-1H-indazole
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Overview
Description
1-(4-Methylbenzyl)-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring The presence of a 4-methylbenzyl group attached to the nitrogen atom of the indazole ring gives this compound unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde followed by reduction and cyclization can yield the desired indazole compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Methylbenzyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-indazole can be compared with other similar compounds, such as:
- 1-(4-Methylbenzyl)-1H-benzimidazole
- 1-(4-Methylbenzyl)-1H-imidazole
- 1-(4-Methylbenzyl)-1H-pyrazole
These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of different heterocyclic rings (indazole, benzimidazole, imidazole, pyrazole) imparts unique characteristics to each compound, making them suitable for different applications .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16-17/h2-10H,11H2,1H3 |
InChI Key |
XDGHNHMEBNDFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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